molecular formula C14H22N2O8 B3418394 Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- CAS No. 123333-90-4

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Cat. No. B3418394
CAS RN: 123333-90-4
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-UHFFFAOYSA-N
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Description

“Glycine, N,N’-1,2-cyclohexanediylbis[N-(carboxymethyl)-” is a chemical compound with the CAS Registry Number 123333-90-4 . It is also known as a chiral nitrogen ligand for enantioselective synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N2Na3O8 . The exact mass is 412.08300 . For a detailed molecular structure, you may refer to specialized chemistry databases or tools that can generate the structure based on the molecular formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 412.27900 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources. For more specific information, it’s recommended to refer to specialized chemistry databases or the material safety data sheet (MSDS) of the compound.

Scientific Research Applications

Hydrogen-Bonded Complex Formation

Glycine derivatives, including Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], have been studied for their ability to form hydrogen-bonded complexes with squaric acid. These complexes show variations in stoichiometry, interaction with squaric acid, and the hydrogen-bonding system. Methylation of glycine alters the dissociation of squaric acid in co-crystals, impacting N–H⋯O bonds to squaric acid oxygens and the N–H donor capability of glycine derivatives. Vibrational spectra and DFT calculations of these complexes have also been explored (Anioła et al., 2014).

Role in Non-Enzymic Browning Reactions

Research has shown that Glycine reacts with D-glucose to form compounds like N-(carboxymethyl)-1-amino-1-deoxy-D-fructose and di-D-fructose-glycine, important in non-enzymic browning reactions. These reactions play a significant role in food chemistry and processing (Anet, 1959).

Peptide Formation in Amino Acid Reactions

Glycine's interaction with inorganic sodium cyclo-triphosphate hexahydrate has been studied, revealing its ability to form dipeptides and phosphorylated products. The formation of five-membered cyclic anhydrides appears to be a key intermediate in producing dipeptides like glycyl-glycine (Inoue et al., 1993).

Modulatory Role in NMDA Receptors

Glycine derivatives, including Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-], have been investigated for their modulatory effects on NMDA receptors. These studies focus on understanding the role of these compounds in neurological processes, including learning and memory (Skolnick et al., 1989).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of N-carboxy anhydride (NCA) of glycine has been determined using X-ray diffraction data. This research provides valuable insights into the molecular arrangement and bonding in glycine derivatives (Kanazawa et al., 1976).

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands, forearms and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, protective gloves .

properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
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InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C14H22N2O8
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Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt)
Record name Cyclohexanediamine tetraacetic acid
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DSSTOX Substance ID

DTXSID80862002
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Molecular Weight

346.33 g/mol
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Physical Description

Tan solid; [Acros Organics MSDS]
Record name Cyclohexanediamine tetraacetic acid
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Product Name

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

CAS RN

482-54-2, 123333-90-4
Record name 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid
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Record name Cyclohexanediamine tetraacetic acid
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Cyclohex-1,2-ylenediaminetetra(acetic acid)
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Record name TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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